1-(4-Fluorobenzyl)-3-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)urea
Description
This compound features a urea scaffold linked to a 1,2,4-oxadiazole ring substituted with a 4-methoxyphenoxy methyl group and a 4-fluorobenzyl moiety. The 1,2,4-oxadiazole ring is a heterocyclic pharmacophore known for metabolic stability and hydrogen-bonding capabilities, while the fluorobenzyl and methoxyphenoxy groups modulate lipophilicity and electronic properties . Limited pharmacological data are available for this specific compound due to restricted access to primary studies (e.g., ).
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O4/c1-26-15-6-8-16(9-7-15)27-12-17-23-18(28-24-17)11-22-19(25)21-10-13-2-4-14(20)5-3-13/h2-9H,10-12H2,1H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDPRAURXKUJOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NOC(=N2)CNC(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The table below highlights key structural analogs and their pharmacological profiles:
Key Structural and Functional Insights
- Electron-Withdrawing Groups: The 4-fluorobenzyl group in the target compound enhances metabolic stability compared to non-fluorinated analogs (e.g., biphenyl in Compound 14) .
- Methoxy vs. Trifluoromethyl: The 4-methoxyphenoxy group improves solubility but may reduce membrane permeability relative to the trifluoromethyl group in V-0219, which enhances target binding affinity .
- Urea Linkage : The urea moiety facilitates hydrogen bonding with biological targets, a feature shared with 1-(5-phenyl-1,2,4-oxadiazol-3-yl)-3-(4-methoxyphenyl)urea .
Preparation Methods
Synthetic Strategies for Oxadiazole Core Construction
Formation of 3-((4-Methoxyphenoxy)methyl)-1,2,4-Oxadiazole
The 1,2,4-oxadiazole ring is synthesized via cyclization of O-acylamidoxime intermediates. Two primary methods are employed:
Conventional Thermal Cyclization
A mixture of N-hydroxy-4-methoxyphenoxyacetamidine (1.0 eq) and chloroacetyl chloride (1.2 eq) in toluene reacts at 80°C for 4–6 hours. The intermediate O-acylamidoxime undergoes intramolecular cyclization upon heating, yielding 5-chloromethyl-3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazole with 70–85% yield.
Microwave-Assisted Cyclization
Microwave irradiation (160°C, 300 W) reduces reaction time to 5–10 minutes, achieving 90–98% yield. This method eliminates solvent evaporation steps and minimizes side product formation.
Table 1: Comparison of Oxadiazole Synthesis Methods
| Method | Temperature | Time | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Conventional | 80°C | 4 h | 70–85 | 92–95% |
| Microwave | 160°C | 5 min | 90–98 | 97–99% |
Gabriel Amine Synthesis for Aminomethyl Intermediate
The chloromethyl group at the oxadiazole’s 5-position is converted to an aminomethyl group via the Gabriel synthesis:
- 5-chloromethyl-3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazole (1.0 eq) reacts with phthalimide potassium salt (1.5 eq) in DMF at 120°C for 8 hours, forming the phthalimide-protected intermediate.
- Hydrazinolysis with hydrazine hydrate (3.0 eq) in ethanol at 60°C for 3 hours releases the free amine, 5-aminomethyl-3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazole , in 75–82% yield.
Urea Bond Formation
Coupling with 4-Fluorobenzyl Isocyanate
The amine intermediate reacts with 4-fluorobenzyl isocyanate (1.1 eq) in anhydrous dichloromethane (DCM) at 0–5°C. Triethylamine (1.5 eq) is added to neutralize HCl byproducts. After stirring for 12 hours at room temperature, the urea product precipitates with 78–85% yield.
Key Optimization Parameters:
- Solvent: DCM > toluene (higher polarity improves solubility).
- Base: Triethylamine > pyridine (superior HCl scavenging).
- Temperature: Slow addition at 0–5°C reduces oligomerization.
Table 2: Urea Coupling Reaction Conditions
| Solvent | Base | Temperature | Yield (%) | Purity (NMR) |
|---|---|---|---|---|
| DCM | Triethylamine | 0–25°C | 78–85 | >98% |
| Toluene | Pyridine | 25°C | 65–72 | 95–97% |
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity with a retention time of 6.8 minutes.
Challenges and Mitigation Strategies
Side Reactions in Oxadiazole Formation
Urea Oligomerization
- Low-Temperature Coupling: Maintaining 0–5°C during isocyanate addition prevents diurea formation.
Industrial-Scale Considerations
Cost-Effective Reagents
Alternative Synthetic Routes
Hydrazone Cyclization (Non-Preferred)
Reacting 4-methoxyphenoxyacetohydrazide with chloroacetonitrile in acetic anhydride forms the oxadiazole ring. However, this method yields <60% and requires harsh conditions.
Q & A
Q. What are the key synthetic challenges in preparing this compound, and how can they be addressed?
The synthesis involves multi-step reactions, including oxadiazole ring formation and urea coupling. Key challenges include controlling regioselectivity during cyclization and avoiding side reactions in the presence of reactive groups like the urea moiety. Solutions involve:
- Cyclization Optimization : Use dehydrating agents (e.g., POCl₃) under inert conditions to promote oxadiazole ring formation .
- Coupling Reactions : Employ carbodiimide-based coupling agents (e.g., DCC) for urea bond formation, ensuring stoichiometric control to minimize byproducts .
- Purification : Utilize column chromatography with gradient elution to isolate intermediates and final products .
Q. What analytical techniques are critical for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and urea linkage integrity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and impurity detection .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. How can initial biological activity screening be designed for this compound?
- In Vitro Assays : Test enzyme inhibition (e.g., kinases) using fluorescence-based assays at varying concentrations (1–100 µM) .
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
- Solubility Profiling : Use shake-flask method in PBS (pH 7.4) to determine aqueous solubility, critical for in vivo studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and scalability?
- Temperature/Solvent Optimization : Screen solvents (e.g., DMF, THF) and temperatures (60–120°C) for oxadiazole cyclization using Design of Experiments (DoE) .
- Catalyst Selection : Test Pd/C or CuI for coupling steps to reduce reaction time .
- Continuous Flow Synthesis : Implement microreactors for oxadiazole formation to improve heat transfer and scalability .
Q. How should researchers resolve discrepancies between in vitro and in vivo biological activity data?
- Metabolic Stability : Assess liver microsome stability to identify rapid degradation pathways .
- Protein Binding : Use equilibrium dialysis to measure plasma protein binding, which may reduce free drug availability .
- Orthogonal Assays : Validate target engagement via SPR (surface plasmon resonance) or thermal shift assays .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina to model binding to kinase ATP pockets, focusing on hydrogen bonding with the urea group .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
- QSAR Modeling : Compare with analogs (e.g., 4-chlorobenzyl derivatives) to refine activity predictions .
Q. How does structural modification of substituents (e.g., fluorobenzyl vs. methoxyphenyl) impact biological activity?
- SAR Studies : Synthesize analogs with halogen (Cl, Br) or electron-donating (OCH₃) groups on the benzyl ring.
- Fluorine Substitution : Enhances metabolic stability due to electronegativity .
- Methoxy Group : Improves solubility but may reduce target affinity .
- Activity Correlation : Use IC₅₀ data from kinase assays to rank substituent effects .
Q. What strategies mitigate hydrolysis or oxidation of the urea moiety during storage?
- Lyophilization : Store as a lyophilized powder under argon to prevent hydrolysis .
- Antioxidants : Add 0.1% BHT to DMSO stock solutions to inhibit oxidation .
- pH Control : Buffer formulations at pH 6–7 to stabilize the urea group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
